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Compound of Interest

Compound Name: 1-Cyclohexyl-1H-pyrazol-5-amine

Cat. No.: B1346628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview of the analytical methodologies for

the structural characterization and purity assessment of 1-Cyclohexyl-1H-pyrazol-5-amine, a

substituted pyrazole derivative of interest in pharmaceutical research. The protocols detailed

herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended

to serve as a practical guide for researchers engaged in the synthesis, quality control, and

analytical development of pyrazole-based compounds.

Introduction
1-Cyclohexyl-1H-pyrazol-5-amine (C9H15N3) is a heterocyclic amine containing a pyrazole

nucleus, a scaffold frequently found in pharmacologically active compounds.[1] Thorough

characterization of such molecules is critical to ensure their identity, purity, and stability, which

are prerequisites for further investigation in drug discovery and development. The analytical

techniques outlined in this document provide orthogonal information to confirm the molecular

structure and quantify impurities.
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A multi-faceted analytical approach is recommended for the comprehensive characterization of

1-Cyclohexyl-1H-pyrazol-5-amine. The following sections detail the experimental protocols

for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of 1-
Cyclohexyl-1H-pyrazol-5-amine and for quantifying any related substances. The following

protocol is a general guideline and may require optimization.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and

column oven.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase:

A: 0.1% Trifluoroacetic acid in Water

B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Start with 95% A and 5% B.

Linearly increase to 95% B over 20 minutes.

Hold at 95% B for 5 minutes.

Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.[2]

Column Temperature: 30 °C.
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Detection Wavelength: 220 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. It can be used to identify residual solvents, starting materials, and by-products

from the synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine.[3]

Experimental Protocol:

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 280 °C at 10 °C/min.

Hold at 280 °C for 10 minutes.

Injector Temperature: 250 °C.

Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Mass Range: m/z 40-500.
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or

Ethyl Acetate) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural elucidation of organic

molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in

1-Cyclohexyl-1H-pyrazol-5-amine.[4][5]

Experimental Protocol:

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR:

Acquire at least 16 scans.

Use a spectral width of -2 to 12 ppm.

The addition of D₂O can be used to identify the exchangeable N-H protons.[6]

¹³C NMR:

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

Use a spectral width of 0 to 200 ppm.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the

deuterated solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy for
Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[4][7]
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Experimental Protocol:

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal

and apply pressure.

Data Presentation
The following tables summarize the expected quantitative data for 1-Cyclohexyl-1H-pyrazol-5-
amine based on its chemical structure and data from similar compounds.

Table 1: Predicted Mass Spectrometry Data[8]

Adduct Predicted m/z

[M+H]⁺ 166.13388

[M+Na]⁺ 188.11582

[M+K]⁺ 204.08976

[M+NH₄]⁺ 183.16042

Table 2: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Cyclohexyl CH (N-attached) ~3.8 - 4.2 m

Pyrazole CH ~7.3 - 7.5 d

Pyrazole CH ~5.5 - 5.7 d

NH₂ ~4.0 - 5.0 (broad) s

Cyclohexyl CH₂ ~1.1 - 2.0 m

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)

Pyrazole C=N ~150 - 155

Pyrazole C-NH₂ ~140 - 145

Pyrazole CH ~130 - 135

Pyrazole CH ~90 - 95

Cyclohexyl CH (N-attached) ~55 - 60

Cyclohexyl CH₂ ~24 - 35

Table 4: Expected FT-IR Absorption Bands[6][9]
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

Amine (N-H)
Asymmetric &

Symmetric Stretch

3400 - 3250 (two

bands)
Medium

Amine (N-H) Bend 1650 - 1580 Medium

Alkane (C-H) Stretch 2950 - 2850 Strong

Pyrazole (C=N) Stretch 1620 - 1550 Medium

Pyrazole (C=C) Stretch 1580 - 1480 Medium

Aliphatic C-N Stretch 1250 - 1020 Medium
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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